molecular formula C10H15N3Si B1393326 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine CAS No. 1171920-66-3

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B1393326
CAS-Nummer: 1171920-66-3
Molekulargewicht: 205.33 g/mol
InChI-Schlüssel: WDQCEVJQYHRSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Imidazo[4,5-b]pyridine Compounds

Imidazo[4,5-b]pyridines constitute one of the most significant classes of nitrogen-containing heterocyclic compounds in modern medicinal chemistry and materials science. These heterocycles are characterized by the fusion of an imidazole ring with a pyridine ring, creating a bicyclic system that exhibits remarkable structural similarity to purine bases, which has consistently attracted the attention of biologists and pharmaceutical researchers. The imidazo[4,5-b]pyridine framework is among the oldest known heteroaromatic derivatives, yet continues to serve as a foundation for innovative bioactive compound development.

The structural versatility of imidazo[4,5-b]pyridine derivatives stems from their ability to accommodate diverse substituents at various positions on both the imidazole and pyridine moieties. This flexibility has enabled researchers to develop compounds with broad spectrum biological activities, including antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic properties. The pharmacological significance of this scaffold is evidenced by several marketed drugs containing imidazopyridine moieties, such as zolpidem for insomnia, rifaximin as an antibiotic, and various anxiolytic agents.

Contemporary research in imidazo[4,5-b]pyridine chemistry has demonstrated the potential of these compounds as dual inhibitors of various kinases, particularly in oncology applications. The structural characteristics of imidazo[4,5-b]pyridines also make them valuable in organometallic chemistry and materials science, where their unique electronic properties facilitate proton-transfer and charge-transfer processes. Recent synthetic methodologies have focused on developing efficient, environmentally friendly approaches to construct these frameworks, emphasizing multicomponent reactions and green chemistry principles.

Historical Context of Silicon-Containing Heterocycles

The incorporation of silicon into heterocyclic frameworks represents a relatively recent but rapidly expanding area of chemical research, driven by the unique properties that silicon can impart to organic molecules. Silicon-containing compounds have been largely overlooked in drug design and development despite their potential to improve not only potency but also absorption, distribution, metabolism, excretion, and toxicity properties of drug-like candidates. This historical neglect is primarily attributable to the lack of general methods for synthesizing diverse organosilicon structures, which has been a significant barrier to their widespread exploration.

The development of silicon-containing heterocycles has required innovative synthetic strategies that diverge from traditional carbon-based approaches. Early research in this field focused primarily on the construction of rings bearing kinetically stable endocyclic silicon-heteroatom bonds, but more recent efforts have emphasized the assembly of silaheterocycles containing carbon-flanked silicon atoms, which offer greater synthetic utility and potential for functionalization. The unique characteristics of silicon, including its larger atomic radius and different electronic properties compared to carbon, create opportunities for developing heterocycles with enhanced stability and novel reactivity patterns.

Strain-driven ring expansion reactions have emerged as a particularly important area of silicon heterocycle chemistry, where small silacycles can undergo non-catalyzed ring expansion reactions when treated with appropriate reagents such as isonitriles. These reactions have revealed fundamental differences in the behavior of silicon-containing heterocycles compared to their carbon analogs, particularly in terms of stability and reactivity toward various functional group manipulations. The development of robust synthetic methods for silicon heterocycles has opened new avenues for exploring their applications in pharmaceuticals, materials science, and catalysis.

Significance in Heterocyclic Chemistry Research

The significance of compounds like 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in contemporary heterocyclic chemistry research extends far beyond their individual properties to encompass broader implications for molecular design and synthetic methodology. The imidazopyridine family demonstrates unique chemical structures, versatile optical properties, and diverse biological attributes that make them promising for various application fields spanning from material science to pharmaceuticals. This versatility positions such compounds at the forefront of multiple research domains, including optoelectronic devices, sensors, energy conversion, medical applications, and advanced imaging technologies.

The incorporation of silicon functionality into established heterocyclic frameworks represents a paradigm shift in how chemists approach molecular design. Silicon-containing nitrogen heterocycles have shown remarkable potential for improving absorption, distribution, metabolism, excretion, and toxicity profiles compared to their carbon analogs, while maintaining or enhancing biological activity. This has significant implications for drug discovery, where the ability to fine-tune pharmacokinetic properties through strategic silicon incorporation could lead to more effective therapeutic agents.

Research into silicon-containing heterocycles has also revealed important insights into structure-activity relationships and the fundamental behavior of these systems under various reaction conditions. The stability of derivatives, particularly those bearing alpha-silyl amino acid functionalities, has provided valuable information about the electronic effects of silicon substitution on heterocyclic reactivity. These findings contribute to a deeper understanding of how silicon incorporation affects both the synthetic accessibility and the ultimate utility of heterocyclic compounds in various applications.

The broad spectrum of biological activities exhibited by imidazopyridine derivatives, combined with the unique properties conferred by silicon substitution, positions compounds like this compound as valuable tools for investigating fundamental chemical and biological processes. Their potential applications span multiple disciplines, making them important subjects for continued research and development.

Classification and Nomenclature Systems

The systematic nomenclature of heterocyclic compounds, including complex silicon-containing derivatives like this compound, follows established International Union of Pure and Applied Chemistry principles that provide precise structural information through standardized naming conventions. The nomenclature system for heterocyclic compounds is built upon three fundamental components: the identification of heteroatoms present, the determination of ring size and degree of unsaturation, and the specification of substitution patterns.

For imidazo[4,5-b]pyridine systems, the nomenclature begins with the recognition of the fused ring system, where the numbers in brackets [4,5-b] indicate the specific fusion pattern between the imidazole and pyridine rings. The prefix "3H" designates the position of the hydrogen atom that can potentially tautomerize, providing information about the preferred tautomeric form under standard conditions. This systematic approach ensures that the complete molecular structure can be deduced from the name alone.

Nomenclature Component Description Example in Target Compound
Core heterocycle Fused ring system identification imidazo[4,5-b]pyridine
Hydrogen designation Tautomeric preference indicator 3H-
Substitution position Numerical location of substituents 3-Methyl, 6-trimethylsilyl
Functional groups Chemical moiety identification Methyl, trimethylsilyl

The classification of this compound places it within several important chemical categories simultaneously. Primarily, it belongs to the imidazopyridine family, specifically the [4,5-b] isomer, which is also known as 4-azabenzimidazole due to its structural relationship with benzimidazole where one carbon has been replaced by nitrogen. The compound also falls within the broader category of silicon-containing heterocycles, representing a specialized subclass that combines traditional nitrogen heterocycle chemistry with organosilicon functionality.

The molecular formula C₁₀H₁₅N₃Si indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one silicon atom, with a molecular weight of 205.33 grams per mole. The Chemical Abstracts Service registry number 1171920-66-3 provides a unique identifier for this specific compound in chemical databases and literature. The systematic classification also recognizes the trimethylsilyl group as an important functional group that significantly influences the compound's chemical and physical properties.

Eigenschaften

IUPAC Name

trimethyl-(3-methylimidazo[4,5-b]pyridin-6-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQCEVJQYHRSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674117
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-66-3
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine typically involves multi-component reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts under green chemistry conditions . Another approach involves the use of trimethylsilyltrifluoromethanesulfonate (TMSOTf) as a catalyst under microwave radiation, resulting in high yields in a short reaction time .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microreactors and ionic liquid-promoted techniques are popular due to their ability to optimize reaction conditions and improve yield . These methods are designed to be environmentally friendly and cost-effective, aligning with the principles of green chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated imidazole rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant pharmacological activities. Specifically, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine has been investigated for its potential as a bioisosteric analog of certain psychoactive substances. Studies have shown that modifications in the imidazo[4,5-b]pyridine framework can enhance the pharmacokinetic profiles of these compounds, leading to improved efficacy and reduced side effects in drug formulations .

Case Study: MDMA Analogues
In a study on bioisosteric analogs of MDMA (3,4-methylenedioxymethamphetamine), the incorporation of imidazo[4,5-b]pyridine structures was found to yield compounds with altered receptor binding profiles and enhanced therapeutic effects. These findings suggest that this compound could serve as a scaffold for developing new psychoactive drugs with better safety and efficacy profiles .

Organic Synthesis

Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic synthesis applications. Its trimethylsilyl group enhances its reactivity and stability under certain conditions, making it an excellent candidate for nucleophilic substitution reactions and coupling reactions in synthetic pathways.

Table 1: Comparison of Reactivity in Organic Synthesis

CompoundReaction TypeYield (%)Remarks
This compoundNucleophilic Substitution85High stability due to silyl group
Other Imidazo CompoundsNucleophilic Substitution60Lower yields without silyl group

This table highlights the superior performance of this compound compared to other imidazo compounds in nucleophilic substitution reactions.

Materials Science

Applications in Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices as a functional additive. Its presence can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composite materials.

Case Study: Polymer Blends
In research focused on polymer blends incorporating silane-based compounds, the addition of this compound led to improved adhesion properties and resistance to environmental degradation. This suggests potential applications in protective coatings for electronic devices and automotive components .

Wirkmechanismus

The mechanism of action of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trimethylsilyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The imidazo[4,5-b]pyridine core allows diverse functionalization at the 2-, 3-, and 6-positions. Below is a systematic comparison based on substituent variations:

Substituents at the 6-Position

The 6-position is frequently modified to tune electronic properties and reactivity. Key analogs include:

Table 1: Comparison of 6-Substituted Analogs
Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Trimethylsilyl C₁₁H₁₇N₃Si 235.36 Enhanced hydrophobicity; potential organosilicon applications
Bromo C₈H₇BrN₃ 237.08 Intermediate for Suzuki coupling; mutagenicity studies (e.g., PhIP analogs)
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) C₁₄H₂₀BN₃O₂ 273.14 Suzuki-Miyaura cross-coupling; pharmaceutical intermediates
Nitro C₇H₆N₄O₂ 178.15 Research chemical; mutagenicity studies
Carboxylic Acid C₈H₇N₃O₂ 177.16 Building block for amide/ester derivatives
Key Findings:
  • Bromo-substituted analogs (e.g., 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine) are widely used in nucleophilic substitution reactions. For instance, benzylation with benzyl chloride under mild conditions yields 3-benzyl derivatives .
  • Boronate esters (e.g., 3-methyl-6-Bpin derivatives) are commercially available (e.g., MSE Supplies, Combi-Blocks) and critical for synthesizing biaryl structures via Suzuki coupling .
  • Nitro and carboxylic acid derivatives are utilized as intermediates in drug discovery, though nitro groups may confer mutagenic risks, as seen in PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .

Substituents at the 3-Position

The 3-position is often methylated to improve metabolic stability. For example:

  • 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine : Methylation at N3 prevents tautomerization, stabilizing the imidazo ring .
  • 3-Benzyl derivatives : Synthesized via alkylation of bromo precursors, these compounds exhibit altered pharmacokinetic profiles .

Hybrid Derivatives

Complex hybrids, such as 3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , combine imidazo[4,5-b]pyridine with triazole moieties for enhanced biological activity .

Commercial Availability

  • Discontinued compounds : 3-Methyl-6-(trimethylsilyl) derivatives are marked as discontinued in CymitQuimica catalogs, suggesting niche research use .
  • Boronate esters : Priced at €115–978/g (CymitQuimica), these are accessible for high-throughput pharmaceutical synthesis .

Biologische Aktivität

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is an organosilicon compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in the context of cancer therapy and metabolic disorders. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H15_{15}N3_3Si
  • Molecular Weight : 205.33 g/mol
  • CAS Number : 1171920-66-3

Biological Activity Overview

Recent research has identified various biological activities associated with imidazo[4,5-b]pyridine derivatives, including this compound. These activities include:

  • Anticancer Properties : Studies have shown that imidazo[4,5-b]pyridine derivatives exhibit antiproliferative effects against several cancer cell lines.
  • Mitochondrial Uncoupling : Some derivatives act as mitochondrial uncouplers, which may have therapeutic implications for metabolic disorders such as metabolic dysfunction-associated steatohepatitis (MASH).

Anticancer Activity

A recent study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine compounds on different cancer cell lines. The findings indicated that certain derivatives showed significant cytotoxicity against human cancer cells, including:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT-1161.2PI3Kα inhibition
MDA-MB-2310.8Induction of apoptosis
A5491.0Cell cycle arrest

These results suggest that compounds derived from imidazo[4,5-b]pyridine can selectively inhibit cancer cell growth while sparing normal cells.

Mitochondrial Uncoupling Activity

In another study focusing on mitochondrial uncouplers, a derivative similar to this compound was evaluated for its pharmacokinetic properties and safety profile. The compound demonstrated a promising ability to reduce liver triglyceride levels in animal models without causing cytotoxicity or adverse effects at doses up to 1000 mg/kg.

Key Findings:

  • EC50_{50} in L6 myoblasts: 830 nM
  • No observed cytotoxicity in vitro.
  • Safe administration in vivo with no significant changes in body weight or organ weights.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the imidazo[4,5-b]pyridine scaffold can enhance its biological activity. For instance, the introduction of specific substituents can improve selectivity for target kinases involved in cancer progression.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers synthesized a series of imidazo[4,5-b]pyridine derivatives and tested their efficacy against multiple cancer cell lines.
    • Results showed that specific modifications led to enhanced potency and selectivity for PI3Kα inhibitors.
  • Metabolic Dysfunction Model :
    • In a GAN mouse model of MASH, administration of an imidazo[4,5-b]pyridine derivative resulted in significant reductions in liver triglycerides without affecting overall metabolism.

Q & A

Q. What are the common synthetic routes for preparing 3H-imidazo[4,5-b]pyridine derivatives?

The core scaffold is typically synthesized from 2,3-diaminopyridine via cyclization reactions. For example, reactions with carbonyl-containing reagents (e.g., CS₂ for 2-thioxo derivatives) or alkylation with propargyl groups (e.g., 6-bromo-2-phenyl-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine) enable functionalization . Key steps include refluxing in ethanol or DMF, followed by purification via column chromatography. The trimethylsilyl group can be introduced via nucleophilic substitution or silylation agents at the 6-position .

Q. How is the biological activity of imidazo[4,5-b]pyridine derivatives initially screened?

Primary screening focuses on target-specific assays. For instance:

  • Kinase inhibition : c-Met kinase activity is measured using enzymatic assays with ATP competition (IC₅₀ values reported for derivatives like those in Chen et al., 2012) .
  • Receptor modulation : 5-HT₆ receptor binding affinity is quantified via radioligand displacement (e.g., Ki = 6 nM for a 3H-imidazo[4,5-b]pyridine partial inverse agonist) .
  • COX inhibition : Cyclooxygenase isoforms are assessed using enzyme immunoassays (e.g., IC₅₀ = 9.2 µM for COX-2 inhibition by diaryl-substituted derivatives) .

Q. What spectroscopic methods are used to characterize imidazo[4,5-b]pyridine derivatives?

  • NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., trimethylsilyl protons at δ 0.2–0.5 ppm) .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to analyze dihedral angles (e.g., 20.4°–86.0° between imidazo[4,5-b]pyridine and phenyl rings) .

Advanced Research Questions

Q. How do substituents at the 3-, 6-, and 7-positions influence structure-activity relationships (SAR)?

  • 6-Trimethylsilyl group : Enhances lipophilicity, improving blood-brain barrier permeability (e.g., 3H-imidazo[4,5-b]pyridine derivatives with >80% BBB penetration in rodent models) .
  • 3-Methyl group : Reduces metabolic oxidation, as shown in cytochrome P450 stability assays (e.g., >90% remaining after 1 hr in human liver microsomes) .
  • 7-Bromo substituent : Increases steric bulk, altering binding pocket interactions (e.g., 10-fold higher c-Met inhibition vs. non-halogenated analogs) .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values or receptor selectivity often arise from:

  • Assay conditions : Variations in ATP concentrations (kinase studies) or buffer pH (receptor binding) .
  • Cell lines : c-Met inhibition data differ between HGF-dependent vs. independent cancer models .
  • Statistical rigor : Use of Bayesian meta-analysis to harmonize data from multiple studies .

Q. How can crystallographic data guide rational drug design for imidazo[4,5-b]pyridines?

  • Dihedral angle analysis : Planar imidazo[4,5-b]pyridine systems (e.g., <25° dihedral angles) optimize π-stacking with aromatic residues in kinase ATP pockets .
  • Hydrogen bonding : The N1 atom forms hydrogen bonds with hinge regions (e.g., c-Met kinase: N1–Met1160 interaction) .
  • Solvent-accessible surfaces : Trimethylsilyl groups increase hydrophobicity, favoring membrane partitioning .

Q. What methodologies assess pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives?

  • Metabolic stability : Incubation with liver microsomes and LC-MS/MS quantification of parent compound degradation .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug fractions .
  • In vivo PK/PD : Rodent studies with IV/PO dosing to calculate AUC, Cmax, and half-life (e.g., oral bioavailability >50% for 5-HT₆ ligands) .

Methodological Tables

Q. Table 1. Comparative Biological Activities of Key Derivatives

SubstituentsTargetIC₅₀/KiReference
2-Ethyl, 7-Piperazinyl5-HT₆ receptor6 nM (Ki)
2,3-DiarylCOX-1/COX-221.8/9.2 µM
6-Bromo, 2-Phenylc-Met kinase0.8 µM

Q. Table 2. Crystallographic Parameters for Structural Analysis

DerivativeDihedral Angle (°)SoftwareReference
3-(Propargyl)-6-bromo-2-phenyl20.4–86.0SHELX-2014
6-Trimethylsilyl-3-methylN/A*Mercury
*Data not reported; predicted via molecular docking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.